molecular formula C17H16O3 B1249794 UYK3ME5ZM5

UYK3ME5ZM5

Cat. No.: B1249794
M. Wt: 268.31 g/mol
InChI Key: GHUGFQGYORVKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione is a complex organic compound with a unique structure that includes a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as 2-methylbenzo[b]furan and 1-bromo-2-(2-methylprop-1-enyl)benzene .

Uniqueness

What sets 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C17H16O3/c1-10(2)8-17(3)9-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-17/h4-8H,9H2,1-3H3

InChI Key

GHUGFQGYORVKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C)C

Synonyms

2-methyl-2-(2-methylpropenyl)-2,3-dihydronaphtho(2,3-b)furan-4,9-dione
NFD 37
NFD-37
NFD37 compound

Origin of Product

United States

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